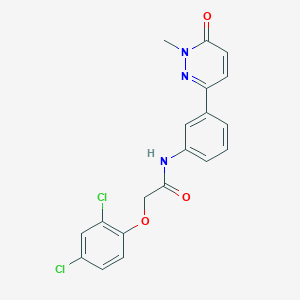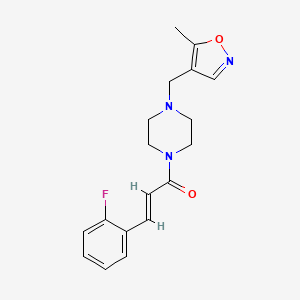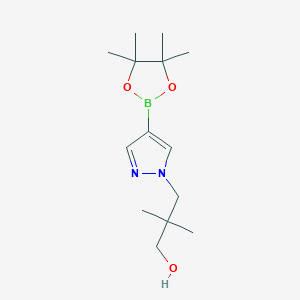
2-(4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)-4H-chromen-4-one, also known as P7C3, is a small molecule that has gained attention in the scientific community due to its potential neuroprotective properties. This compound was first discovered in 2010 by researchers at the University of Texas Southwestern Medical Center, and since then, it has been the subject of numerous studies investigating its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Cancer Treatment
This compound has shown potential as an inhibitor of histone deacetylases (HDACs), particularly HDAC8. HDAC inhibitors are known for their role in cancer therapy, as they can induce cell cycle arrest, apoptosis, and differentiation in cancer cells. The inhibition of HDAC8 by this compound could be beneficial in treating various cancers, including T-cell lymphomas and multiple myeloma .
Neurodegenerative Diseases
HDAC inhibitors, including those targeting HDAC8, have been investigated for their neuroprotective effects. This compound could potentially be used to treat neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease by modulating gene expression and reducing neuroinflammation .
Inflammatory Disorders
The anti-inflammatory properties of HDAC inhibitors make this compound a candidate for treating inflammatory diseases. By inhibiting HDAC8, it may help reduce the expression of pro-inflammatory cytokines and other inflammatory mediators, providing therapeutic benefits in conditions like rheumatoid arthritis and inflammatory bowel disease .
Cardiovascular Diseases
Research has indicated that HDAC inhibitors can have cardioprotective effects. This compound could be explored for its potential to treat cardiovascular diseases by improving heart function, reducing fibrosis, and preventing cardiac hypertrophy .
Metabolic Disorders
HDAC inhibitors have been studied for their role in metabolic regulation. This compound might be useful in treating metabolic disorders such as diabetes and obesity by influencing insulin sensitivity and lipid metabolism .
Infectious Diseases
The modulation of immune responses by HDAC inhibitors suggests that this compound could be effective against certain infectious diseases. By enhancing the host’s immune response, it could help in the treatment of viral and bacterial infections .
Autoimmune Diseases
Autoimmune diseases, characterized by an overactive immune response against the body’s own tissues, could potentially be managed with HDAC inhibitors. This compound may help in modulating immune responses and reducing autoimmune reactions in diseases like lupus and multiple sclerosis .
Epigenetic Research
Beyond therapeutic applications, this compound can be a valuable tool in epigenetic research. By inhibiting HDAC8, researchers can study the role of histone acetylation in gene expression and chromatin structure, advancing our understanding of epigenetic regulation .
Propiedades
IUPAC Name |
2-[4-(1-methylpyrazol-3-yl)piperidine-1-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-21-9-8-15(20-21)13-6-10-22(11-7-13)19(24)18-12-16(23)14-4-2-3-5-17(14)25-18/h2-5,8-9,12-13H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXAYWLGYGBGDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

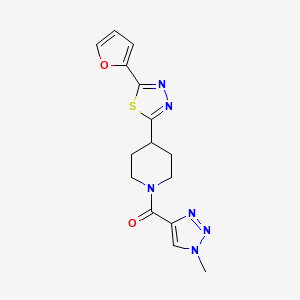

![2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B2819422.png)
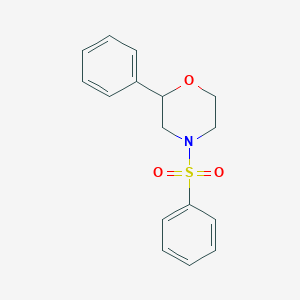

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2819427.png)
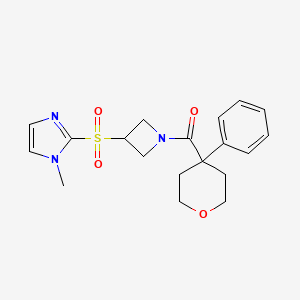
![1-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine-7-carboxylic acid;hydrochloride](/img/structure/B2819433.png)


